molecular formula C21H29N3O5S B2764951 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide CAS No. 894023-76-8

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

Cat. No. B2764951
CAS RN: 894023-76-8
M. Wt: 435.54
InChI Key: UCZSTRCNVXWRFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole group, a sulfonyl group, a morpholino group, and an acetamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis process for this compound is not available, morpholines, which are part of this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The morpholine group, for example, is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the morpholine group can participate in a variety of reactions, including those involving transition metal catalysis .

Scientific Research Applications

Synthesis of Morpholines

Morpholines are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound can serve as a precursor in the synthesis of morpholines, particularly those with substitutions that may lead to enhanced biological activity .

Biological Activity Enhancement

The dimethylmorpholine moiety of the compound is known to enhance the biological activity of pharmaceuticals. It can be used to create derivatives with potential anti-malarial, anti-proliferative, and anti-inflammatory properties .

Drug Solubility and Bioavailability

The Mannich reaction, which involves the compound, can introduce aminoalkyl substituents into molecules, potentially increasing the water solubility and bioavailability of drug molecules .

Chemical Synthesis and Catalysis

This compound could be utilized in chemical synthesis and catalysis, particularly in reactions requiring a morpholine structure as a catalyst or an intermediate .

Preclinical Drug Metabolism Studies

The related morpholine structures can be labeled with carbon-14 for use in preclinical in vitro and in vivo drug metabolism studies, which are crucial for understanding the pharmacokinetics of new drugs .

Development of Antiviral Agents

Compounds containing the dimethylmorpholine group have shown promise as antiviral agents. The subject compound could be modified to enhance its antiviral properties .

NOS Inhibitors

Nitric oxide synthase (NOS) inhibitors have therapeutic potential in various diseases. The compound’s structure suggests it could be a candidate for the development of NOS inhibitors .

Metal Chelating Properties

While curcuminoids with a pyrazole ring (related to the compound ) exhibit minimal metal chelating properties, modifications involving the dimethylmorpholine moiety could lead to new compounds with distinct metal chelating abilities .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many morpholine derivatives are used in medicinal chemistry due to their ability to interact with biological targets .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of several functional groups that are common in biologically active compounds, it could potentially be explored for use in medicinal chemistry or other fields .

properties

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-4-9-22-20(25)14-30(27,28)19-12-23(18-8-6-5-7-17(18)19)13-21(26)24-10-15(2)29-16(3)11-24/h5-8,12,15-16H,4,9-11,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSTRCNVXWRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

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